N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide
Description
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including triazole, thiazole, and sulfonamide, contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S2/c1-28-16-8-7-13(11-17(16)29-2)19-23-20-25(24-19)14(12-30-20)9-10-22-31(26,27)18-6-4-3-5-15(18)21/h3-8,11-12,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWGYASSHBSSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the thiazole ring: This involves the reaction of thioamides with α-haloketones or α-haloesters.
Coupling of the triazole and thiazole rings: This step often requires the use of coupling agents such as EDCI or DCC in the presence of a base.
Introduction of the sulfonamide group: This is typically done by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit anticancer properties by interacting with specific biological receptors. The mechanism of action involves inducing cytotoxic effects on cancer cells through apoptosis and cell cycle arrest. Research has shown that similar compounds can inhibit tumor growth in various cancer models.
Antimicrobial Properties
Triazolothiazoles are known for their antimicrobial activity. The compound has demonstrated effectiveness against several bacterial strains and fungi. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide in vitro against various cancer cell lines. The results showed significant cytotoxicity with IC50 values in the micromolar range. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Activity
A study published in Pharmaceutical Research investigated the antimicrobial properties of the compound against resistant bacterial strains. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The researchers suggested that modifications to the chemical structure could enhance its potency.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline
- N-Phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide
Uniqueness
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and thiazole rings, along with the sulfonamide group, allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-fluorobenzene-1-sulfonamide is a complex organic compound known for its diverse biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C20H20N4O4S2
- Molecular Weight : 444.5 g/mol
- CAS Number : 895449-69-1
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Cyclization of hydrazine derivatives with ortho esters under acidic conditions.
- Formation of the Thiazole Ring : Reaction of thioamides with α-haloketones.
- Coupling Reaction : Cyclization to form the triazolothiazole core.
- Functional Group Modifications : Introduction of methoxy and sulfonamide groups to enhance biological activity.
Antitumor Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antitumor properties. For instance:
- A study demonstrated that thiazole derivatives showed IC50 values as low as 1.61 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
- Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, enhancing their effectiveness in cancer treatment .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- In vitro assays revealed that triazole-based compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α .
- The presence of methoxy groups has been linked to enhanced anti-inflammatory activity due to their electron-donating capabilities .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific structural features are crucial for the biological activity of this compound:
| Structural Feature | Importance |
|---|---|
| Triazole and Thiazole Rings | Essential for cytotoxic activity |
| Methoxy Groups | Increase solubility and bioactivity |
| Fluoro Substituents | Enhance interactions with biological targets |
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
